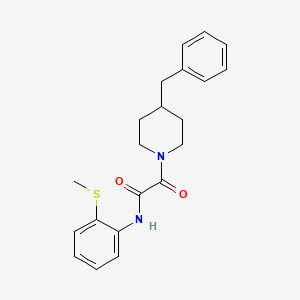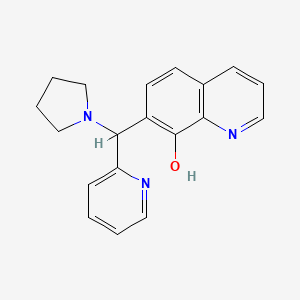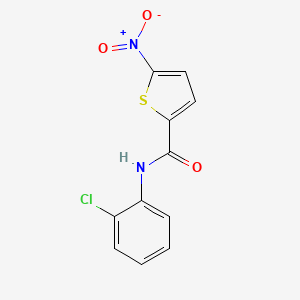![molecular formula C17H16N2O3S B2541333 methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate CAS No. 1355476-88-8](/img/structure/B2541333.png)
methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound with potential applications in medicinal chemistry and material science. It incorporates a pyridine ring substituted with a methylsulfanyl group and an indole moiety, making it a molecule of interest due to its unique structural properties and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate generally involves multi-step organic synthesis techniques. One common method is:
Starting Materials: The synthesis begins with pyridine derivatives and indole derivatives.
Condensation Reaction: A methylsulfanyl group is introduced to the pyridine ring via nucleophilic substitution, using reagents like methyl thiol and a base.
Esterification: The indole derivative undergoes a reaction with methyl pyridine-3-carbonyl chloride under acidic or basic conditions to form the ester linkage.
Purification: The final compound is purified using column chromatography or recrystallization.
Industrial Production Methods: Industrial-scale production follows similar steps but optimizes reaction conditions to maximize yield and minimize waste. This may include:
Use of continuous flow reactors to enhance reaction efficiency.
Implementation of green chemistry principles to reduce environmental impact.
Utilization of automated purification systems for large-scale separation.
化学反应分析
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine or indole rings.
Common Reagents and Conditions
Oxidation: H₂O₂, mCPBA
Reduction: H₂/Pd-C
Substitution: Various nucleophiles or electrophiles under basic or acidic conditions.
Major Products
Oxidation products: Sulfoxide and sulfone derivatives.
Reduction products: Hydrogenated indole or pyridine derivatives.
Substitution products: Various functionalized indole or pyridine derivatives.
科学研究应用
Chemistry: This compound is used as a building block for synthesizing more complex molecules in organic synthesis and medicinal chemistry. Its unique structure provides a scaffold for developing pharmaceuticals.
Biology and Medicine: In biology, it serves as a lead compound for designing drugs targeting specific enzymes or receptors. Its structural features allow interactions with various biological targets, potentially offering therapeutic benefits.
Industry: In industrial applications, it can be used in the development of new materials, such as polymers and catalysts, due to its chemical stability and reactivity.
作用机制
The mechanism of action of methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate primarily involves interaction with biological macromolecules. It can inhibit enzyme activity or modulate receptor function through:
Binding to active sites of enzymes, altering their catalytic activity.
Interaction with receptors, influencing signal transduction pathways.
Engaging in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
Methyl 1-[6-(ethylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
Methyl 1-[6-(methylsulfonyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
Uniqueness
The presence of the methylsulfanyl group offers distinct electronic and steric properties compared to ethylsulfanyl or sulfonyl analogs.
This unique substitution pattern influences the compound's reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate represents a fascinating intersection of synthetic ingenuity and practical application, making it a valuable compound in various scientific fields.
属性
IUPAC Name |
methyl 1-(6-methylsulfanylpyridine-3-carbonyl)-2,3-dihydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-17(21)14-9-11-5-3-4-6-13(11)19(14)16(20)12-7-8-15(23-2)18-10-12/h3-8,10,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBZXVNUURSJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CN=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2541251.png)
![N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2541253.png)
![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2541254.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2541255.png)
![Lithium 3-[(tetrahydro-2H-pyran-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2541256.png)

![7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2541260.png)


![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)
![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)

![N-(3-chlorophenyl)-5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2541273.png)
